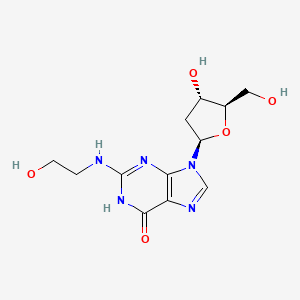

2'-Deoxy-N-(2-hydroxyethyl)guanosine

Description

Significance of Nucleobase Modifications in DNA Integrity

The integrity of DNA, the molecule that carries the genetic instructions for the development, functioning, growth, and reproduction of all known organisms and many viruses, is under constant threat from both internal and external sources. These sources can induce chemical changes, known as nucleobase modifications or DNA lesions, which can alter the structure and function of DNA. nih.govkhanacademy.org The determination of these interaction products, or adducts, of a carcinogen with DNA can serve as a valuable biomarker of exposure in molecular epidemiological studies. nih.gov

Nucleobase modifications can arise from endogenous processes within the cell, such as metabolic byproducts and reactive oxygen species, or from exposure to exogenous agents like industrial chemicals and UV radiation. khanacademy.orgnih.gov These modifications can take many forms, including the alkylation of a nucleobase, where an alkyl group is added to a reactive site on the base. nih.gov

The chemical modification of a nucleobase can have profound consequences for DNA integrity. It can disrupt the standard Watson-Crick base pairing, which is fundamental to the structure of the DNA double helix and the accurate transmission of genetic information during DNA replication. nih.gov If left unrepaired, these lesions can lead to mutations during DNA replication, as the cellular machinery may incorrectly read the damaged base. nih.govyoutube.com Such mutations, if they occur in critical genes like tumor suppressors or oncogenes, can contribute to the development of cancer and other diseases. nih.gov To counteract this, cells have evolved sophisticated DNA repair mechanisms to identify and correct these modifications, thereby safeguarding the genome's integrity. youtube.com

Overview of 2'-Deoxy-N-(2-hydroxyethyl)guanosine as a DNA Lesion

A significant type of DNA lesion is the formation of hydroxyethylated adducts on the guanine (B1146940) base of DNA. The most predominantly formed adduct of this type is N7-(2-hydroxyethyl)guanine (N7-HEG), which is often referred to in the context of DNA as a deoxyguanosine adduct. nih.govresearchgate.net This adduct is a chemical modification where a 2-hydroxyethyl group is attached to the nitrogen atom at the 7th position of the guanine ring. nih.gov

The formation of N7-HEG is primarily associated with exposure to ethylene (B1197577) oxide (EO), a widely used industrial chemical and a known human carcinogen. nih.govnih.gov Ethylene oxide is a direct-acting alkylating agent that reacts with the nucleophilic sites in DNA, with the N7 position of guanine being a major target. nih.govresearchgate.net Beyond industrial exposure, ethylene oxide can also be formed endogenously in the human body through the metabolic oxidation of ethylene, which is generated during normal physiological processes. nih.gov The presence of N7-HEG adducts can therefore result from both external exposure and internal cellular activities. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

192867-24-6 |

|---|---|

Molecular Formula |

C12H17N5O5 |

Molecular Weight |

311.29 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C12H17N5O5/c18-2-1-13-12-15-10-9(11(21)16-12)14-5-17(10)8-3-6(20)7(4-19)22-8/h5-8,18-20H,1-4H2,(H2,13,15,16,21)/t6-,7+,8+/m0/s1 |

InChI Key |

VRNNXKMESVJDJW-XLPZGREQSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NCCO)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NCCO)CO)O |

Origin of Product |

United States |

Mechanisms of Formation of 2 Deoxy N 2 Hydroxyethyl Guanosine Adducts in Biological Contexts

Pathways of N-Adduct Formation on Deoxyguanosine by Alkylating Agents

Alkylating agents are a class of reactive chemicals that transfer alkyl groups to nucleophilic sites on cellular macromolecules, including DNA. oncohemakey.com Guanine (B1146940) is the most nucleophilic of the DNA bases and its N7-position is the most reactive site for many alkylating agents. nih.gov These agents can be classified based on their reaction mechanism, with those capable of SN1 reactions reacting more frequently at the exocyclic oxygen (O⁶) and nitrogen (N7) positions of guanine, while SN2 agents also target these sites. nih.gov Following uptake into cells, many alkylating agents, particularly chloroethyl mustards, spontaneously activate to form unstable, electrophilic intermediates, such as aziridinium (B1262131) rings, which then attack electron-rich sites on DNA bases. oncohemakey.comresearchgate.net These sites include the N7, N2, and O6 positions on guanine. oncohemakey.com

The formation of these adducts can lead to several downstream consequences. Alkylation at the N7-position of guanine creates a chemically unstable adduct with a labile glycosidic bond, which can lead to depurination and the formation of an apurinic site. researchgate.netnih.gov Furthermore, N7-alkylguanine adducts can undergo imidazole (B134444) ring-opening to form more stable N-substituted formamidopyrimidine (FAPy) adducts. nih.govnih.gov If not repaired, these DNA lesions can cause mispairing during DNA replication, leading to permanent mutations. researchgate.net

Ethylene (B1197577) oxide (EO) is a direct-acting alkylating agent that reacts with DNA to form several adducts, with N7-(2-hydroxyethyl)guanine (N7-HEG) being the most predominant, accounting for about 95% of all adducts formed. oup.comuzh.ch Other minor adducts include O⁶-(2-hydroxyethyl)guanine. integral-corp.com The formation of N7-HEG occurs via an SN2 reaction mechanism where the epoxide ring of EO is attacked by the nucleophilic N7 atom of guanine.

Studies in rodents exposed to ethylene oxide have demonstrated a dose-dependent increase in N7-HEG levels in various tissues, including the liver, spleen, brain, and lung. oup.comnih.gov In both rats and mice, the amount of N7-HEG increases with rising EO exposure concentrations. oup.comnih.gov While N7-HEG itself is not considered directly mutagenic because the N7 position is not involved in Watson-Crick base pairing, its chemical instability can lead to depurination, creating an abasic site. nih.govuzh.chintegral-corp.com This abasic site can be mutagenic if not properly repaired before DNA replication. uzh.ch

Table 1: Levels of N7-(2-hydroxyethyl)guanine (N7-HEG) in Tissues of Rats and Mice Exposed to Ethylene Oxide (EO) for 4 Weeks

Data adapted from a study on the molecular dosimetry of EO-induced DNA adducts. nih.gov

| Species | Tissue | EO Exposure (ppm) | N7-HEG Level (pmol/µmol guanine) |

|---|---|---|---|

| Rat (F-344) | Liver | 0 (Control) | 0.2 ± 0.1 |

| Rat (F-344) | Spleen | 0 (Control) | 0.3 ± 0.2 |

| Mouse (B6C3F1) | Liver | 0 (Control) | 0.2 ± 0.1 |

| Mouse (B6C3F1) | Lung | 0 (Control) | 0.2 ± 0.1 |

| Rat (F-344) | Liver | 100 | Data not specified in abstract |

| Mouse (B6C3F1) | Lung | 100 | Data not specified in abstract |

DNA adducts are not only formed from exposure to external agents but also from endogenous sources. nih.gov Cellular processes such as lipid peroxidation, a consequence of oxidative stress, generate reactive bifunctional electrophiles, including various aldehydes and epoxides. nih.govnih.govoup.com These reactive molecules can then form adducts with DNA. For instance, malondialdehyde (MDA), a product of lipid peroxidation, can react with deoxyguanosine to form a cyclic propano-DNA adduct known as M₁dG. nih.gov

Ethylene oxide itself can be formed endogenously from the metabolism of ethylene, which is produced by intestinal bacteria, lipid peroxidation of unsaturated fats, and from methionine. oup.comnih.gov This endogenous EO contributes to a background level of N7-HEG in unexposed individuals. nih.gov Studies have quantified these background levels in rodent tissues, demonstrating that endogenous metabolic processes are a constant source of DNA damage. oup.comnih.gov Furthermore, exposure to exogenous EO has been suggested to induce physiological pathways that increase the generation of endogenous ethylene, thereby indirectly promoting N7-HEG formation. nih.gov

Molecular Mechanisms of Exocyclic Amino Group Modification on Guanine

The exocyclic amino group (N²) of guanine is a key site for modification by various genotoxic agents, including metabolites of environmental carcinogens like benzo[a]pyrene (B130552) and endogenous aldehydes. nih.govmdpi.com Unlike the N7 position, the N² position is involved in Watson-Crick hydrogen bonding, and adducts at this site can significantly distort the DNA helix and interfere with replication.

The reaction often proceeds through the formation of a Schiff base or Michael addition, particularly with aldehyde-containing compounds generated from lipid peroxidation. mdpi.com For example, aldehydes like 4-hydroxy-2-nonenal (HNE) can react with the N² group of deoxyguanosine. mdpi.com The specific conformation of the resulting adduct can be influenced by the local DNA sequence. The exocyclic amino groups of neighboring guanines can act as "guideposts," sterically influencing the placement and orientation of the adduct within the DNA minor groove. nih.govresearchgate.net The presence of an adduct on the N²-position is a critical determinant for the biological activity and repair of the lesion, with the specific stereochemistry and conformation dictating the mutagenic outcome. nih.gov The interaction between the N² group and proteins is also a crucial factor for nucleotide binding specificity, as even long-range interactions can significantly impact binding affinity. nih.gov

Formation of Related N-Substituted Formamidopyrimidine Adducts from Deoxyguanosine

Alkylation at the N7 position of guanine renders the imidazole ring susceptible to opening, a reaction that forms N-substituted 5-formamido-pyrimidine (FAPy) adducts. nih.govnih.gov This ring-opening occurs through the addition of a hydroxide (B78521) ion to the C8 position of the N7-alkylguanine adduct, followed by cleavage of the bond between C8 and N9. nih.gov This transformation is a significant pathway for the processing of N7-guanine adducts and results in a more stable, though still mutagenic, lesion. nih.gov

For example, the N7-adduct formed from glycidamide (B1671898) (a metabolite of acrylamide) undergoes ring-opening to form a FAPy derivative. nih.gov These FAPy lesions can block DNA replication by both replicative and translesion synthesis DNA polymerases and are often mutagenic. nih.gov The specific type of mutation induced can depend on the nature of the N-substituent on the FAPy adduct. nih.gov The formation of FAPy adducts represents a secondary reaction pathway that can occur following the initial N7-alkylation event, complicating the spectrum of DNA damage caused by certain alkylating agents. nih.gov

Role of Reaction Intermediates in N-Adduct Formation

The formation of N-adducts on guanine proceeds through various highly reactive intermediates. For simple alkylating agents like ethylene oxide, the reaction involves the direct attack of a nucleophilic nitrogen atom of guanine on the electrophilic carbon of the epoxide ring. oncohemakey.com For other agents, activation is required to generate the ultimate carcinogen. This can involve metabolic activation by enzymes, such as cytochrome P450, to form unstable intermediates like diazonium ions or reactive epoxides from polycyclic aromatic hydrocarbons. nih.govnih.gov

In the case of damage from reactive oxygen species (ROS), the reaction of a hydroxyl radical (OH•) with guanine can proceed through addition to the C4=C5 double bond, forming a G-OH• adduct radical. nih.govmdpi.com This can then transform into a metastable ion-pair intermediate (G•+---OH⁻), which subsequently deprotonates from the N1 or N2 positions to form a neutral guanine radical and water. nih.gov For some aromatic amines, it has been proposed that adducts are initially formed at the N7-position, creating transient N7-arylamine intermediates, which then rearrange to the more stable C8-position. nih.gov These intermediates are often short-lived but are critical in determining the final product and the site of adduction on the guanine base.

Table 2: Key Reaction Intermediates in Guanine Adduct Formation

Summary of reactive species involved in modifying guanine in DNA.

| Reactant/Process | Key Intermediate(s) | Primary Adduct Site(s) on Guanine | Reference(s) |

|---|---|---|---|

| Chloroethyl Mustards | Aziridinium (Imonium) Ion | N7, N2, O6 | oncohemakey.com |

| Ethylene Oxide | Epoxide Ring (direct reaction) | N7, O6 | uzh.chintegral-corp.com |

| Nitrosamines (e.g., NNK) | Diazonium Ions | N7, O6 | nih.gov |

| Benzo[a]pyrene | Diol Epoxide (e.g., (+)-anti-BPDE) | N2 | nih.gov |

| Hydroxyl Radical (OH•) | G-OH• Adduct Radical, Guanine Radical Cation (G•+) | C8, C5, C4 | nih.govmdpi.com |

| Aromatic Amines | Guanyl-N7-arylamine (transient) | C8 (major), N2 | nih.gov |

Analytical Methodologies for Detection and Quantification of 2 Deoxy N 2 Hydroxyethyl Guanine Adducts

High-Performance Liquid Chromatography (HPLC) Coupled with Specialized Detection

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation of complex biological mixtures. When coupled with specialized detectors, it offers robust methods for the analysis of DNA adducts like N7-(2-Hydroxyethyl)guanine (N7-HEG).

Electrochemical Detection for N7-(2-Hydroxyethyl)guanine

HPLC combined with electrochemical detection (EC) provides a sensitive method for the determination of N7-(2-hydroxyethyl)guanine. nih.govnih.gov This technique leverages the electroactive nature of the guanine (B1146940) adduct, allowing for its detection at low concentrations. datapdf.com In this method, DNA is first hydrolyzed to release the adducted bases. These are then separated from unmodified nucleobases using a reversed-phase HPLC column. nih.gov

For detection, an amperometric detector cell with a glassy carbon working electrode is commonly employed. nih.gov A specific potential is applied to the electrode, and the current generated by the oxidation of the analyte is measured. A linear dose-response relationship has been observed for purified N7-HEG over a significant concentration range. nih.gov This method has demonstrated a detection limit in the range of one N7-HEG adduct per 6 x 10^6 nucleotides in DNA samples, showcasing its high sensitivity. nih.gov

Table 1: HPLC-EC Method Parameters for N7-(2-Hydroxyethyl)guanine Analysis

| Parameter | Value/Description | Source |

| Analyte | N7-(2-Hydroxyethyl)guanine (N7-HEG) | nih.gov |

| Separation Technique | Reversed-phase High-Performance Liquid Chromatography (HPLC) | nih.gov |

| Detection Method | Electrochemical Detection (EC) with an amperometric detector cell | nih.gov |

| Working Electrode | Glassy carbon | nih.gov |

| Detection Limit | 1 N7-HEG per 6 x 10^6 nucleotides | nih.gov |

| Linear Range | 0.11 to 13 pmol | nih.gov |

Fluorescence Detection for Deoxyguanosine Adducts

While electrochemical detection is highly effective for certain adducts, fluorescence detection offers an alternative with high sensitivity for compounds that are naturally fluorescent or can be derivatized to become fluorescent. measurlabs.com HPLC coupled with a fluorescence detector (HPLC-FLD) is a powerful tool for quantifying trace amounts of fluorescent analytes. measurlabs.com Although N7-(2-hydroxyethyl)guanine itself is not strongly fluorescent, other deoxyguanosine adducts, such as those formed from reactions with p-benzoquinone, can exhibit distinct fluorescence spectra, enabling their detection and characterization. nih.gov The high selectivity and sensitivity of HPLC-FLD make it a valuable technique in the analysis of specific DNA adducts. measurlabs.com

Mass Spectrometry-Based Approaches for N-Hydroxyethylated Deoxyguanosine Adducts

Mass spectrometry (MS) has become an indispensable tool for the structural elucidation and quantitative measurement of DNA adducts due to its high specificity and sensitivity. nih.gov When coupled with chromatographic separation techniques like HPLC or gas chromatography (GC), MS-based methods provide unparalleled analytical power for studying N-hydroxyethylated deoxyguanosine adducts. nih.govnih.gov

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Quantitative Measurement

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a leading technique for the quantitative analysis of DNA adducts. nih.govnih.gov This method involves the soft ionization of the analyte, which minimizes fragmentation and preserves the molecular ion. In the tandem MS setup, the precursor ion of interest is selected and then fragmented to produce a characteristic product ion spectrum, which is used for definitive identification and quantification. nih.gov

For the analysis of 2'-Deoxy-N-(2-hydroxyethyl)guanosine, an isotope-labeled internal standard, such as a deuterated form of the adduct, is often used to ensure high accuracy and precision in quantification. nih.gov The use of ultra-performance liquid chromatography (UPLC) coupled with ESI-MS/MS further enhances the separation efficiency and sensitivity of the analysis. nih.gov This approach allows for the detection of adducts at very low levels in complex biological matrices like DNA from cells and tissues. nih.gov

Table 2: ESI-MS/MS Method for Adduct Quantification

| Feature | Description | Source |

| Ionization Technique | Electrospray Ionization (ESI) | nih.gov |

| Mass Analysis | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Quantification Strategy | Isotope dilution using a stable isotope-labeled internal standard | nih.gov |

| Separation | Ultra-Performance Liquid Chromatography (UPLC) | nih.gov |

| Application | Quantification of N7-HPTE-deoxyguanosine and N7-HPTE-guanine in biological samples | nih.gov |

Gas Chromatography-Electron Capture Mass Spectrometry (GC-EC-MS) for N7-(2-Hydroxyethyl)guanine

Gas chromatography-electron capture mass spectrometry (GC-EC-MS) presents another robust method for measuring N7-(2'-hydroxyethyl)guanine (N7-HEG). nih.gov This technique is particularly suited for volatile and thermally stable compounds. For the analysis of N7-HEG, the DNA is first hydrolyzed to release the adduct as a nucleobase. nih.gov The released adduct is then derivatized to increase its volatility and enhance its detection by the electron capture detector. nih.gov

The derivatization process often involves multiple steps, including treatment with reagents like pentafluorobenzyl bromide. nih.gov Following derivatization, the sample is purified using techniques such as solid-phase extraction and HPLC before injection into the GC-EC-MS system. nih.gov This extensive purification process contributes to the high sensitivity of the method, enabling the detection of N7-HEG adducts in the range of 1.6 to 240 adducts per 10^7 nucleotides in human DNA samples. nih.gov

Analysis of Adducted Deoxyribonucleosides

The analysis of DNA adducts at the deoxyribonucleoside level provides valuable information, as it retains the link between the modified base and the deoxyribose sugar. Mass spectrometry-based methods are well-suited for this type of analysis. nih.gov Liquid chromatography-mass spectrometry (LC-MS) is a preferred method for analyzing modified deoxyribonucleosides. acs.org

A common strategy in LC-MS/MS analysis of adducted deoxyribonucleosides is to monitor for the neutral loss of the 2-deoxyribose moiety (116.0474 Da). acs.orgnih.gov This characteristic fragmentation pattern allows for the selective screening of potential DNA adducts in a complex mixture. acs.org High-resolution mass spectrometry (HRMS) further enhances the specificity by providing accurate mass measurements, which aids in the determination of the elemental composition of the adducts and their structural identification. nih.gov The fragmentation pattern of the protonated molecular ion can provide structural details about the modification on the nucleobase. nih.gov

Evaluation of Detection Limits and Dose-Response Relationships in Experimental Systems

The quantification of this compound adducts, such as N7-(2-hydroxyethyl)guanine (N7-HEG) and O6-(2-hydroxyethyl)-2'-deoxyguanosine (O6HEdG), is crucial for understanding the molecular dosimetry of DNA damage and for establishing dose-response relationships. Various analytical techniques have been developed with differing sensitivities and applications in experimental systems.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone for the analysis of these adducts. One method utilizes HPLC with electrochemical detection (EC) for the determination of N7-HEG, the primary adduct formed from exposure to ethylene (B1197577) oxide. nih.gov In this approach, N7-HEG is released from DNA and separated on a reversed-phase column before being detected by an amperometric detector cell. nih.gov For purified N7-HEG standards, a linear dose-response relationship was observed in the range of 0.11 to 13 picomoles (pmol). nih.gov When applied to DNA samples, the detection limit for this HPLC-EC analysis is approximately 1 N7-HEG adduct per 6 x 10⁶ nucleotides. nih.gov

Mass spectrometry-based methods offer enhanced sensitivity and selectivity. A combination of HPLC with electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been developed for the quantitative measurement of N7-HEG in DNA from biological samples. nih.gov Using selected reaction monitoring (SRM), this method can achieve a detection limit of 4 femtomoles (fmol) for a pure standard solution and 16 fmol when accounting for matrix effects from the biological sample. nih.gov A strong linear correlation (R² = 0.999) was demonstrated for amounts ranging from 16 fmol to 33 pmol of N7-HEG. nih.gov

A more comprehensive liquid chromatography-tandem mass spectrometric (LC-MS/MS) method allows for the simultaneous quantification of multiple 2-hydroxyethylated DNA nucleosides, including O6HEdG. sigmaaldrich.com This is particularly valuable for obtaining a broader profile of DNA damage. The lower limits of quantitation (LLOQ) for this method have been established for several adducts in DNA extracted from mouse lung tissues. sigmaaldrich.com

The following table summarizes the detection and quantification limits for hydroxyethyl-guanosine adducts using different analytical methodologies.

| Adduct | Analytical Method | Detection/Quantification Limit | System/Matrix | Citation |

| N7-(2-hydroxyethyl)guanine (N7-HEG) | HPLC-EC | 1 adduct per 6 x 10⁶ nucleotides | DNA Samples | nih.gov |

| N7-(2-hydroxyethyl)guanine (N7-HEG) | HPLC-ESI-MS/MS (SRM) | 4 fmol (neat standard) | Standard Solution | nih.gov |

| N7-(2-hydroxyethyl)guanine (N7-HEG) | HPLC-ESI-MS/MS (SRM) | 16 fmol (with matrix effect) | Biological Matrix | nih.gov |

| O6-(2-hydroxyethyl)-2'-deoxyguanosine (O6HEdG) | LC-MS/MS | 0.00125 ng/mL | Mouse Lung Tissue DNA | sigmaaldrich.com |

| N6-(2-hydroxyethyl)-2'-deoxyadenosine (N6HEdA) | LC-MS/MS | 0.01 ng/mL | Mouse Lung Tissue DNA | sigmaaldrich.com |

| 1-(2-hydroxyethyl)-2'-deoxyadenosine (N1HEdA) | LC-MS/MS | 0.025 ng/mL | Mouse Lung Tissue DNA | sigmaaldrich.com |

Dose-response relationships have been extensively evaluated in various experimental models. In a study using Hep G2 cells incubated with ethylene oxide, the formation of N7-HEG adducts was found to increase with the exposure level over a concentration range of 0.05 to 5.0 millimolar (mM). nih.gov Similarly, when DNA was treated in vitro with ethylene oxide concentrations from 0.16 to 10 mM, a linear dose-dependent increase in N7-modifications was observed using HPLC-EC analysis. nih.gov

In vivo studies in animal models provide further insight into these relationships under physiological conditions. Research in rats treated with [14C]-labeled ethylene oxide demonstrated that the levels of [14C]N7-HEG in the DNA of the spleen, liver, and stomach increased linearly. nih.gov This linear relationship held across a dose range that resulted in adduct levels from 0.002 to 4 adducts per 10⁸ nucleotides. nih.gov These findings are critical for linking exposure levels to the extent of DNA damage in target tissues. nih.gov

The following table outlines key findings from dose-response studies of this compound adducts.

| Experimental System | Agent | Adduct(s) Measured | Dose/Concentration Range | Key Finding | Citation |

| Hep G2 Cells | Ethylene Oxide | N7-HEG | 0.05 - 5.0 mM | Adduct formation increases with exposure level. | nih.gov |

| In vitro DNA | Ethylene Oxide | N7-HEG | 0.16 - 10 mM | Linear dose-dependent increase in adduct levels. | nih.gov |

| Fischer-344 Rats | [14C]Ethylene Oxide | [14C]N7-HEG | Inducing 0.002 to 4 adducts/10⁸ nucleotides | Linear increase in adducts in spleen, liver, and stomach DNA. | nih.gov |

Immuno-slot blot (ISB) assays represent another important methodology, particularly for screening a large number of samples. nih.govnih.gov This technique relies on a specific monoclonal antibody that recognizes the DNA adduct of interest. The DNA is fragmented, denatured, and immobilized on a filter, followed by immunodetection. nih.gov While specific detection limits for this compound using ISB are not detailed in the provided context, the method is established for its utility in determining dose-response relationships for various DNA adducts. nih.gov

Biological Consequences and Mutagenic Potential of N Hydroxyethylated Deoxyguanosine Adducts

Interference with DNA Replication Fidelity and Translesion Synthesis

The presence of a bulky adduct on a DNA base, such as the N-(2-hydroxyethyl) group on the exocyclic amino group of guanine (B1146940) (N2-position), can physically obstruct the active site of high-fidelity replicative DNA polymerases, causing replication fork stalling. ewha.ac.kr To overcome this blockage and complete DNA replication, cells employ a specialized mechanism known as translesion synthesis (TLS). uconn.edu This process involves the recruitment of specialized, low-fidelity TLS DNA polymerases that can accommodate the distorted template and synthesize DNA past the lesion. uconn.edumdpi.com

The bypass of N2-alkyl-dG lesions, which are structurally analogous to 2'-Deoxy-N-(2-hydroxyethyl)guanosine, has been studied in various organisms. In Escherichia coli, DNA Polymerase II (Pol II), and to a lesser extent Polymerases IV and V, are crucial for the efficient bypass of small N2-alkyl-dG adducts. nih.govnih.gov Studies have shown that the bypass efficiency can be influenced by the size of the alkyl group, with N2-ethyl-dG being slightly less blocking to DNA replication than bulkier N2-butyl-dG lesions. nih.gov For instance, the bypass efficiency for N2-ethyl-dG in SOS-induced E. coli cells was reported to be approximately 36.5%. nih.gov

In human cells, a different set of TLS polymerases are implicated in the bypass of N-alkyl guanine adducts. Human polymerase κ (pol κ) has been shown to be particularly efficient in bypassing bulky N2-guanine adducts. ewha.ac.krnih.gov Other Y-family polymerases like pol η and pol ι, along with the B-family polymerase pol ζ, are also involved in the bypass of various N2-dG adducts. ewha.ac.krnih.gov For example, human pol η and pol κ can carry out translesion synthesis opposite a 1,N6-(2-Hydroxy-3-hydroxymethylpropan-1,3-diyl)-2′-deoxyadenosine adduct, which also contains hydroxylated alkyl groups. nih.gov The involvement of these polymerases suggests a conserved mechanism for tolerating this type of DNA damage, albeit with varying efficiencies and fidelities depending on the specific lesion and the polymerase involved.

**Table 1: Bypass Efficiencies of N2-Alkyl-dG Lesions in *E. coli***

| Adduct | Bypass Efficiency (%) in SOS-induced E. coli | Primary Bypass Polymerase |

|---|---|---|

| N2-ethyl-dG | 36.5 | Pol II nih.govnih.gov |

| N2-n-butyl-dG | 31.5 | Pol II nih.govnih.gov |

| N2-isobutyl-dG | 27.1 | Pol II nih.govnih.gov |

| N2-sec-butyl-dG | 28.5 | Pol II nih.govnih.gov |

Data sourced from Wang et al. (2021). nih.gov

Mutagenic Spectra and Mechanisms of Mutagenesis Induced by N-Alkyl Deoxyguanosine Adducts

The mutagenic outcome of a DNA adduct is determined by the fidelity of its bypass during translesion synthesis. While TLS allows for the completion of replication, it is an inherently error-prone process. uconn.edu The insertion of an incorrect nucleotide opposite the adducted base can lead to a permanent mutation in subsequent rounds of replication.

For small N2-alkyl-dG adducts, such as N2-ethyl-dG, studies in E. coli have indicated that their bypass is largely non-mutagenic. nih.govnih.gov Similarly, the replication across N2-alkyl-dG lesions in human cells has also been reported to be mostly error-free. nih.gov However, the mutagenic potential of these adducts can be context-dependent. Acetaldehyde, a precursor to N2-ethyl-dG, has been associated with a distinct mutation signature of G→T transversions in yeast when the damage occurs in single-stranded DNA, and GC→TA transversions in human cells. uconn.edu

The position of the alkyl group on the guanine base is a critical determinant of its mutagenic potential. While N2-alkylation often leads to low levels of mutagenesis, O6-alkylguanine adducts are known to be highly mutagenic, primarily inducing G→A transitions. nih.gov This is because the O6-position is directly involved in the Watson-Crick hydrogen bonding with cytosine. An alkyl group at this position disrupts this pairing and facilitates mispairing with thymine.

The mutagenicity of other related hydroxyalkylated compounds has also been noted. For instance, certain 2-hydroxyalkyl-N-nitrosothiazolidines have demonstrated mutagenic activity in Salmonella typhimurium strain TA100. nih.gov The ultimate mutagenic spectrum of an adduct like this compound in a cellular context will depend on a complex interplay between the efficiency of its repair, the specific TLS polymerase that bypasses it, and the local DNA sequence environment.

Table 2: Mutagenic Potential of Selected Guanine Adducts

| Adduct Type | Primary Mutation Type | Cellular System | Reference |

|---|---|---|---|

| N2-ethyl-dG | Non-mutagenic | E. coli | nih.govnih.gov |

| N2-ethyl-dG (from acetaldehyde) | G→T transversions | Yeast (ssDNA) | uconn.edu |

| N2-ethyl-dG (from acetaldehyde) | GC→TA transversions | Human cells | uconn.edu |

| O6-alkyl-dG | G→A transitions | Human cells | nih.gov |

This table summarizes findings on the mutagenicity of guanine adducts from various studies.

Structural Distortions in DNA Induced by N-Hydroxyethylated Deoxyguanosine Adducts

For example, NMR studies of a 1,N2-etheno-2'-deoxyguanosine adduct showed that the adducted guanine is shifted towards the minor groove, while the opposing cytosine is pushed into the major groove. researchgate.net Such distortions can disrupt the normal interactions between DNA and proteins, particularly high-fidelity DNA polymerases, contributing to replication blockage. nih.gov

Table 3: Thermodynamic Impact of Guanine Lesions on DNA Duplex Stability

| Lesion in G:C pair | Change in Melting Temperature (ΔTm, °C) | Change in Free Energy (ΔΔG°, kcal/mol) | Primary Thermodynamic Effect | Reference |

|---|---|---|---|---|

| Guanidinohydantoin | ~ -17 | ~ -7.0 | Enthalpic destabilization | nih.gov |

| Spiroiminodihydantoin | ~ -7.8 | Comparable to Gh | Destabilizing | nih.gov |

| 8-oxo-Guanine | Minimal change | Minimal change | Thermally similar to G:C | nih.gov |

This table presents data on the thermodynamic consequences of different guanine lesions.

Molecular Linkages between DNA Adducts and Mutagenesis Initiation

The formation of a DNA adduct is a critical initiating event in the multi-step process of chemical carcinogenesis. The molecular pathway from an adduct to a fixed mutation involves several key steps.

Adduct Formation: An electrophilic agent reacts with the DNA, forming a covalent adduct such as this compound.

Replication Blockage: During DNA replication, the high-fidelity DNA polymerase encounters the adduct. The structural distortion caused by the adduct prevents the polymerase from proceeding, leading to a stalled replication fork. ewha.ac.kr

Translesion Synthesis (TLS) Recruitment: The stalled fork signals the recruitment of specialized TLS polymerases to the site of damage. uconn.edumdpi.com

Lesion Bypass and Miscoding: The TLS polymerase, with its more open and flexible active site, is able to accommodate the adducted nucleotide and synthesize past the lesion. However, this bypass often occurs with reduced fidelity. The TLS polymerase may incorporate an incorrect base opposite the this compound. For instance, while dCTP is the correct partner for guanine, a TLS polymerase might incorporate dTTP or dATP. ewha.ac.krnih.gov

Mutation Fixation: The misincorporated base, if not corrected by DNA mismatch repair mechanisms, will serve as a template in the next round of DNA replication. This results in a permanent change in the DNA sequence, such as a G•C to T•A or G•C to A•T transversion or transition, thus fixing the mutation. nih.gov

This sequence of events highlights the central role of DNA adducts as the primary molecular lesions that, by co-opting the cell's own DNA replication machinery, can lead to the genetic alterations that underpin mutagenesis and the initiation of cancer.

Cellular Repair Mechanisms of 2 Deoxy N 2 Hydroxyethyl Guanine Lesions

Base Excision Repair (BER) Pathway Involvement in N-Alkylguanine Removal

The Base Excision Repair (BER) pathway is the principal mechanism for correcting small, non-helix-distorting base lesions that arise from alkylation, oxidation, and deamination. nih.govwikipedia.org The repair process is initiated by a specialized class of enzymes called DNA glycosylases, which recognize and excise the damaged base. nih.govwikipedia.orgyoutube.com

The core steps of the BER pathway are as follows:

Recognition and Excision of the Damaged Base: A DNA glycosylase specific to the type of damage identifies the N-alkylguanine lesion. nih.gov The enzyme cleaves the N-glycosidic bond that links the damaged purine (B94841) base to the deoxyribose sugar of the DNA backbone. nih.govmdpi.com This action releases the damaged base, leaving behind an apurinic/apyrimidinic (AP) site, which is a gap in the DNA where a base is missing. wikipedia.orgyoutube.comyoutube.com

Incision of the AP Site: An AP endonuclease, such as APE1 in humans, recognizes the AP site and cleaves the phosphodiester backbone immediately 5' to the baseless site. nih.govyoutube.com This creates a nick with a 3'-hydroxyl (OH) group and a 5'-deoxyribosephosphate (dRP) terminus. nih.gov

End Processing, Gap Filling, and Ligation: The repair can then proceed via one of two sub-pathways:

Short-Patch BER: This is the predominant pathway in which DNA polymerase β (Pol β) removes the 5'-dRP residue and inserts a single correct nucleotide into the gap. nih.gov

Long-Patch BER: This pathway involves the synthesis of 2-10 new nucleotides. nih.gov Finally, the nick in the DNA backbone is sealed by a DNA ligase, completing the repair process and restoring the original DNA sequence. youtube.comyoutube.comebi.ac.uk

For N-alkylguanines, mammalian N-methylpurine DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG), is a key enzyme that recognizes and removes a broad spectrum of alkylated purines, including N7-methylguanine. nih.gov While direct evidence for 2'-Deoxy-N-(2-hydroxyethyl)guanosine is less specific, the repair of N7-alkylguanines is a well-established function of the BER pathway.

Mechanisms of Spontaneous Depurination of N7-Alkylguanines and Subsequent AP Site Processing

N7-alkylguanine adducts, such as N7-(2-hydroxyethyl)guanine, are chemically unstable. nih.gov The alkylation at the N7 position introduces a positive charge into the guanine (B1146940) ring system, which weakens the N-glycosidic bond connecting the base to the deoxyribose sugar. nih.govresearchgate.net This inherent instability leads to the spontaneous hydrolysis of the bond, a process known as depurination. nih.govnih.gov

This non-enzymatic release of the damaged base results in the formation of an abasic (AP) site in the DNA strand. nih.govnih.govpnas.org AP sites are themselves cytotoxic and mutagenic lesions, as they can stall DNA replication. researchgate.netnih.gov The rate of spontaneous depurination for N7-alkylguanines can vary significantly depending on the specific alkyl group and the local DNA structure, with half-lives ranging from a few hours to over 150 hours under physiological conditions. nih.govpnas.org

The processing of AP sites generated from the spontaneous depurination of N7-alkylguanines is a critical step managed by the Base Excision Repair pathway.

AP Site Incision: AP endonuclease (APE1) cleaves the phosphodiester backbone at the AP site. youtube.com

Gap Filling: DNA polymerase fills the resulting single-nucleotide gap. youtube.com

Ligation: DNA ligase seals the remaining nick to restore the integrity of the DNA strand. youtube.com

Therefore, even in the absence of direct enzymatic removal of the N7-alkylguanine adduct itself, the cell can resolve the damage through the spontaneous loss of the base followed by the canonical AP site repair pathway.

| Finding | Description | Reference |

|---|---|---|

| Chemical Instability | Alkylation at the N7 position of guanine creates a positive charge, weakening the glycosidic bond and making the adduct prone to spontaneous depurination. | nih.gov |

| AP Site Formation | The spontaneous loss of the N7-alkylated base (depurination) results in the formation of a non-coding apurinic/apyrimidinic (AP) site. | nih.govnih.govpnas.org |

| Variable Half-Life | The half-life for depurination of N7-methyl-2'-deoxyguanosine in free DNA at physiological pH and temperature ranges from approximately 69 to 192 hours. | pnas.org |

| AP Site Repair | AP sites, whether formed by glycosylase action or spontaneous depurination, are processed by AP endonucleases, DNA polymerases, and DNA ligases as part of the Base Excision Repair pathway. | youtube.com |

Enzymatic Activities Involved in the Excision of N-Substituted Guanine Adducts

A variety of enzymes are involved in recognizing and excising N-substituted guanine adducts, primarily through the BER pathway. However, for certain lesions, the Nucleotide Excision Repair (NER) pathway may also play a role.

Base Excision Repair (BER) Enzymes:

DNA Glycosylases: These are the primary enzymes that initiate BER.

Alkyladenine DNA Glycosylase (AAG/MPG): This mammalian monofunctional glycosylase has a broad substrate range and is known to remove various N3- and N7-alkylated purines, including N7-methylguanine. nih.govnih.gov

AlkD: This is a unique DNA glycosylase found in some bacteria that specifically excises N7-methylguanine. researchgate.netnih.govvanderbilt.edu Unlike conventional glycosylases that use protein side chains for catalysis, AlkD remodels the DNA backbone to create an active site that facilitates depurination. nih.govvanderbilt.edu

NEIL Glycosylases (e.g., NEIL1, NEIL3): The Nei-like (NEIL) family of DNA glycosylases are bifunctional enzymes (possessing both glycosylase and AP lyase activity) that primarily act on oxidized DNA bases. mdpi.comnih.gov While their primary substrates are oxidative lesions, the broad specificity of some repair enzymes suggests potential, though less characterized, roles in other contexts.

Nucleotide Excision Repair (NER) Pathway: The NER pathway is generally responsible for removing bulky, helix-distorting lesions. wikipedia.orgnih.gov While small N-alkyl adducts are not the classic substrates for NER, some studies indicate an interplay or competition between BER and NER for certain types of guanine damage. mdpi.comnih.govnih.govnih.gov For instance, some oxidatively generated guanine lesions can be substrates for both pathways. mdpi.comnih.gov It has been proposed that if a lesion is not efficiently handled by BER, or if it causes sufficient distortion, it might be channeled into the NER pathway. nih.gov The NER machinery recognizes the distortion, excises a short oligonucleotide patch containing the lesion, and a DNA polymerase then fills the resulting gap. mdpi.com

| Enzyme/Pathway | Function | Substrate Examples | Reference |

|---|---|---|---|

| AAG/MPG (BER) | Monofunctional DNA glycosylase that excises alkylated purines. | N3-methyladenine, N7-methylguanine | nih.govnih.gov |

| AlkD (BER) | Bacterial DNA glycosylase that excises N7-methylguanine by remodeling the DNA backbone. | N7-methylguanine | researchgate.netnih.govvanderbilt.edu |

| AP Endonuclease (BER) | Incises the DNA backbone at AP sites generated by glycosylases or spontaneous depurination. | Apurinic/Apyrimidinic (AP) Sites | nih.govyoutube.com |

| Nucleotide Excision Repair (NER) | Removes bulky, helix-distorting lesions; may act on some guanine adducts. | Bulky guanine adducts, some oxidative lesions | mdpi.comnih.govnih.gov |

Advanced Research Perspectives and Methodological Innovations

Computational Chemistry and Molecular Modeling of N-Hydroxyethylated Deoxyguanosine Adducts

The study of DNA adducts, such as 2'-Deoxy-N-(2-hydroxyethyl)guanosine, has been significantly advanced by the use of computational chemistry and molecular modeling. These theoretical approaches provide insights into the structural and dynamic properties of adducted DNA, which are often difficult to obtain through experimental methods alone.

Theoretical Studies on Adduct Conformation and DNA Interaction Dynamics

Computational studies are crucial for understanding how the addition of a hydroxyethyl (B10761427) group to deoxyguanosine affects its conformation and, consequently, the structure and dynamics of the DNA double helix. While direct theoretical studies specifically on this compound are part of an evolving field, principles can be drawn from computational analyses of other guanosine (B1672433) adducts.

Interactive Table: Key Computational Methods in Adduct Research

| Computational Method | Application in Adduct Research | Key Insights |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of DNA containing an adduct over time. | Provides information on conformational changes, solvent interactions, and overall DNA stability. |

| Quantum Mechanics (QM) Calculations | Calculating the electronic structure and energies of the adduct and its interactions. | Helps in understanding reaction mechanisms of adduct formation and repair, and provides accurate energetic data. |

| Docking Studies | Predicting the binding orientation of the adducted DNA with proteins like polymerases or repair enzymes. | Offers insights into how the adduct is recognized and processed by cellular machinery. |

| Potential Energy Minimization | Finding the most stable, low-energy conformation of the adduct within the DNA helix. | Determines the likely three-dimensional structure of the adducted DNA. |

Modeling of DNA Polymerase and Repair Enzyme Interactions with N-Adducts

Computational modeling is instrumental in elucidating the mechanisms by which DNA polymerases and repair enzymes interact with and process N-adducts on guanine (B1146940). While specific models for this compound are an area of active research, studies on other N2-alkyl-dG adducts provide a strong framework for understanding these interactions.

Modeling studies have shown that the active sites of DNA polymerases can be quite spacious, potentially accommodating bulky adducts at the N2 position of guanine. nih.gov For example, the active site of E. coli DNA polymerase II has been shown to have room to accommodate alkyl groups on the N2 position of a template dG. nih.gov Computational models can predict how an adduct might be positioned within the active site of a polymerase, influencing whether the polymerase stalls or bypasses the lesion, and whether the bypass is error-free or mutagenic. researchgate.net

Similarly, computational approaches are used to study the recognition and excision of DNA adducts by repair enzymes. For instance, the electrostatic interactions between a DNA repair enzyme like Uracil-DNA Glycosylase (UDG) and the DNA backbone are critical for its function. nih.gov Modeling can reveal how the presence of an adduct might alter these interactions, affecting the efficiency of repair. nih.gov The guanine oxidation (GO) DNA repair system, for example, involves multiple enzymes that recognize and repair oxidized guanine lesions. biorxiv.orgbiorxiv.org Computational analysis can help to understand the specific roles and mechanisms of these enzymes in identifying and processing damaged DNA. biorxiv.orgbiorxiv.org

In Vitro and In Vivo Model Systems for Studying N-Adduct Formation and Repair Dynamics

The formation and repair of this compound and related adducts are investigated using a variety of in vitro and in vivo model systems. These models are essential for understanding the kinetics of adduct formation, their persistence in different tissues, and the biological pathways involved in their removal.

In vitro models often utilize cell cultures to study the dose-response relationship of adduct formation upon exposure to specific chemicals. For example, Hep G2 cells, a human liver cancer cell line, have been used to demonstrate a dose-dependent increase in the formation of N7-(2-hydroxyethyl)guanine (N7-HEG) adducts after exposure to ethylene (B1197577) oxide. nih.gov Such systems allow for controlled experiments to quantify adduct levels and assess cytotoxicity. Other in vitro systems may involve the use of purified DNA or nucleosides reacted with the chemical of interest to study the chemical aspects of adduct formation. acs.org Guanosine itself is used in various cell culture applications and can serve as a precursor in studies of adduct formation. sigmaaldrich.com

In vivo models, primarily using laboratory animals like rats and mice, are crucial for understanding the toxicokinetics of adduct formation and repair in a whole organism. nih.gov Studies involving inhalation exposure of rats and mice to ethylene oxide have been instrumental in characterizing the formation and persistence of N7-HEG in various tissues. aacrjournals.org These studies have shown that adducts can accumulate in both target and non-target tissues, and their persistence can vary depending on the tissue's repair capacity. aacrjournals.org For instance, the half-life of N7-HEG has been shown to differ between tissues, suggesting different rates of chemical depurination and enzymatic repair. aacrjournals.org Animal models, such as aldehyde dehydrogenase 2-knockout mice, have also been used to study the formation of other acetaldehyde-derived DNA adducts, providing insights into how genetic factors can influence adduct levels. nih.gov Furthermore, rodent models have been used to study the formation and repair of O6-(2-hydroxyethyl)-2'-deoxyguanosine following exposure to N-nitroso-N-(2-hydroxyethyl)urea, demonstrating tissue-specific differences in adduct formation and repair rates. nih.gov

Interactive Table: Comparison of Model Systems

| Model System | Advantages | Limitations | Examples of Findings |

|---|---|---|---|

| In Vitro (Cell Cultures) | Controlled environment, high-throughput screening, reduced animal use. | Lack of systemic metabolism and complex tissue interactions. | Dose-dependent formation of N7-HEG in Hep G2 cells exposed to ethylene oxide. nih.gov |

| In Vivo (Animal Models) | Reflects complex physiological and metabolic processes, allows for tissue-specific analysis. | More complex, ethical considerations, higher cost. | Tissue-specific formation and repair of N7-HEG in rats and mice exposed to ethylene oxide. aacrjournals.org |

Development of Novel Probes and Assays for N-Hydroxyethylated Deoxyguanosine Adducts Research

The accurate and sensitive detection of N-hydroxyethylated deoxyguanosine adducts is fundamental to understanding their biological significance. Research in this area is continually focused on developing more sophisticated and sensitive analytical methods.

Mass spectrometry (MS)-based techniques are the gold standard for the quantification of DNA adducts due to their high sensitivity and specificity. rsc.orgnih.gov Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) allow for the detection of adducts at very low levels, often down to one adduct per 10^8 or 10^9 normal nucleotides. researchgate.net The use of stable isotope-labeled internal standards in these assays ensures accurate quantification. nih.gov Advanced MS scanning strategies, such as selected reaction monitoring (SRM) and high-resolution mass spectrometry (HRMS), further enhance the confidence in adduct identification and quantification. nih.govmdpi.com Gas chromatography-mass spectrometry (GC-MS) has also been employed for the analysis of N7-(2-hydroxyethyl)guanine after derivatization to increase volatility. nih.gov

Beyond mass spectrometry, there is ongoing research into the development of novel probes for detecting DNA adducts. Fluorescent probes offer the potential for real-time imaging of adducts in living cells. rsc.orgmdpi.comrsc.org The design of such probes often involves a fluorophore linked to a recognition moiety that selectively interacts with the target adduct. While specific fluorescent probes for this compound are still an emerging area, the principles are well-established from the development of probes for other biological molecules and DNA lesions. nih.govmdpi.com For example, fluorescent oligonucleotide probes based on guanine-rich sequences that form G-quadruplexes are being developed for various biosensing applications. nih.gov Immuno-based assays, such as immuno-slot-blot, have also been developed using antibodies that specifically recognize certain adducts, like O6-(2-hydroxyethyl)-2'-deoxyguanosine, providing a highly sensitive detection method. nih.gov

Interactive Table: Advanced Assay Technologies for Adduct Detection

| Assay Technology | Principle | Sensitivity | Throughput |

|---|---|---|---|

| LC-MS/MS | Separation by liquid chromatography followed by mass-to-charge ratio analysis of fragmented ions. | Very High (attomole to femtomole) | Medium |

| GC-MS | Separation of volatile compounds by gas chromatography followed by mass analysis. | High | Medium |

| Immunoassays (e.g., ELISA, Immuno-slot-blot) | Use of specific antibodies to detect the adduct. | High | High |

| Fluorescent Probes | A molecule that emits light upon binding to the target adduct. | Potentially High | High (for imaging) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.